molecular formula C18H24F3NO3 B2766489 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2309750-62-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2766489
M. Wt: 359.389
InChI Key: YTFRDZILCPEZQE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Pharmacokinetics and Metabolism in Rats

Studies on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which include compounds structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, have shown promising results for therapeutic applications in androgen-dependent diseases. Research conducted on rats demonstrated that such compounds exhibit low clearance, moderate volume of distribution, and considerable oral bioavailability. These pharmacokinetic characteristics suggest potential for clinical development, especially considering the extensive metabolic profile that includes both phase I and phase II metabolites identified in urine and feces, pointing towards a comprehensive understanding of the drug's biotransformation (Wu et al., 2006).

Hormonal Male Contraception

Another significant application area is hormonal male contraception. A particular compound, evaluated in male rats, demonstrated both the suppression of luteinizing hormone (LH) levels and an impact on spermatogenesis when combined with estradiol benzoate. This effect suggests a potential for reversible male contraception. The compound's influence on lean mass, fat mass, and bone mineral density further underscores its therapeutic potential, highlighting the benefits of SARMs in a clinical context (Jones et al., 2009).

Synthesis and Reactivity

On the chemical synthesis front, N-allenyl cyanamides represent a novel class of allenamides that have been explored through derivatization processes such as hydroarylation, hydroamination, and cycloaddition. These methods facilitate the access to a diverse array of cyanamide products, illustrating the chemical versatility and potential utility of compounds related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in various synthetic pathways (Ayres et al., 2018).

Quantum Chemical Studies

Quantum chemical analyses have been employed to investigate the molecular properties of similar compounds, focusing on potential energy, molecular orbital characteristics, and electrostatic potential. These studies provide valuable insights into the interaction mechanisms at the molecular level, facilitating the design and optimization of novel therapeutic agents with improved efficacy and safety profiles (Otuokere & Amaku, 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide”, feel free to ask!


properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO3/c19-18(20,21)15-6-3-14(4-7-15)5-8-16(24)22-13-17(25-12-11-23)9-1-2-10-17/h3-4,6-7,23H,1-2,5,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFRDZILCPEZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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